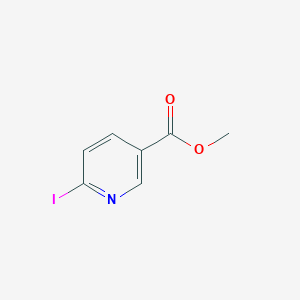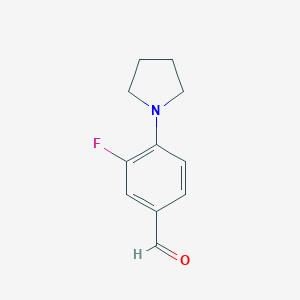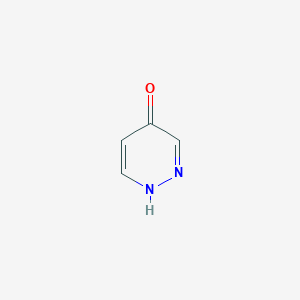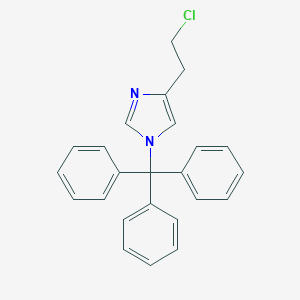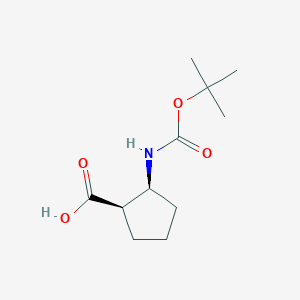
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 126030-73-7. It has a molecular weight of 211.17 and its IUPAC name is (5,6-difluoro-1H-indol-3-yl)acetic acid . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The molecular formula of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is C10H7F2NO2 . The InChI Code is 1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical form of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is solid . It is stored in dry conditions at room temperature . The molecular weight is 211.16 g/mol .
科学的研究の応用
Bacterial Catabolism and Environmental Interactions 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a derivative of indole-3-acetic acid (IAA), shares a core structure with IAA, which is known for its pivotal role as a plant growth hormone. Bacteria possess gene clusters iac/iaa enabling them to catabolize IAA, suggesting potential applications in bioremediation and understanding microbial-plant interactions. This ability allows bacteria to exploit IAA as a carbon, nitrogen, and energy source, potentially affecting IAA-dependent processes in other organisms, including plants. Such interactions may have applications in agriculture, environmental management, and microbial engineering for enhanced bioremediation or as a tool in controlling plant growth and development through microbial mediation (Laird, Flores, & Leveau, 2020).
Industrial and Environmental Chemistry The review of organic acids, including acetic acid, highlights their roles in various industrial processes, such as acidizing operations in oil and gas exploration and production. This indicates the relevance of studying derivatives like 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in understanding and potentially enhancing the efficiency and environmental safety of such processes. Organic acids serve in formation damage removal, dissolution, and as eco-friendly alternatives to harsh chemicals in high-temperature applications, suggesting potential research avenues for derivatives in reducing environmental impacts and improving operational safety and efficiency in industrial applications (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Microbial Production and Bioconversion Processes Understanding the microbial degradation and conversion processes of compounds structurally related to 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid could inform biotechnological applications, such as the development of microbial strains for bioconversion or degradation of environmental pollutants. Studies on microbial pathways for the degradation of polyfluoroalkyl chemicals provide insights into the environmental fate and potential biotechnological applications for managing pollution and synthesizing value-added products from waste or pollutants, indicating a research direction for the application of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid derivatives in environmental biotechnology and waste management (Liu & Mejia Avendaño, 2013).
Safety And Hazards
将来の方向性
Indole derivatives, including “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid”, have shown potential in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents or drugs . This suggests that there may be future research directions in exploring the therapeutic potential of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” and similar compounds.
特性
IUPAC Name |
2-(5,6-difluoro-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMUWNMZOYMFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562603 |
Source


|
| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid | |
CAS RN |
126030-73-7 |
Source


|
| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

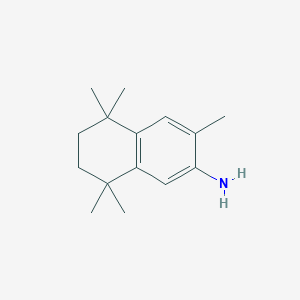
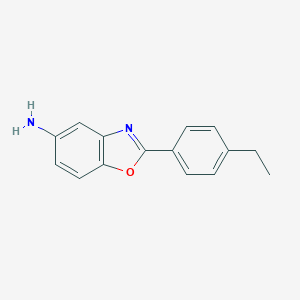
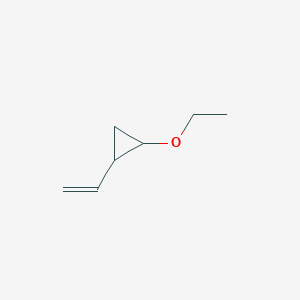

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
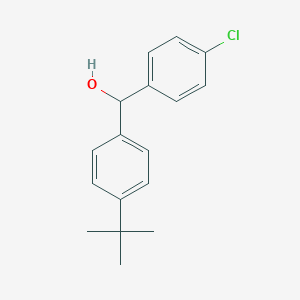
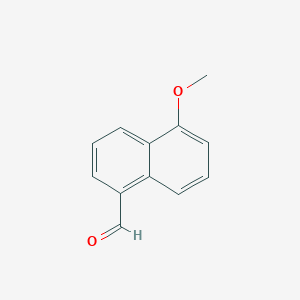
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
